1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)urea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two aromatic rings, one substituted with methoxy groups at the 3 and 4 positions, and the other with a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)urea typically involves the reaction of 3,4-dimethoxyaniline with 3-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
3,4-Dimethoxyaniline+3-Methylphenyl isocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, and can handle larger volumes of reactants. The use of flow reactors also minimizes the risk of side reactions and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃), and elevated temperatures.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxy and methyl groups on the aromatic rings can influence the compound’s binding affinity and selectivity towards its targets. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its inhibitory effects.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)urea can be compared with other urea derivatives, such as:
1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the methyl group on the aromatic ring, which may affect its binding properties and reactivity.
1-(3-Methoxyphenyl)-3-(3-methylphenyl)urea: Has only one methoxy group, which can influence its chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea: The position of the methyl group on the aromatic ring can alter its steric and electronic effects.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-5-4-6-12(9-11)17-16(19)18-13-7-8-14(20-2)15(10-13)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORNTKOFBBUUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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